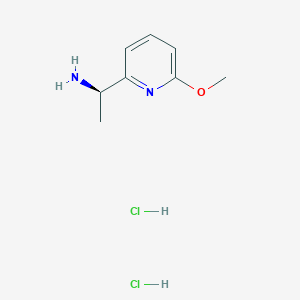

(R)-1-(6-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride

Descripción

Propiedades

IUPAC Name |

(1R)-1-(6-methoxypyridin-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.2ClH/c1-6(9)7-4-3-5-8(10-7)11-2;;/h3-6H,9H2,1-2H3;2*1H/t6-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYABILVABUNLPN-QYCVXMPOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CC=C1)OC)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NC(=CC=C1)OC)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(6-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 6-methoxypyridine.

Formation of Ethanamine Side Chain: The ethanamine side chain is introduced through a series of reactions, including alkylation and amination.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of ®-1-(6-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.

Catalysts and Reagents: Specific catalysts and reagents are employed to enhance the reaction efficiency and selectivity.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

®-1-(6-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The methoxy group and ethanamine side chain can participate in substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reactions: Halogenating agents and nucleophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted derivatives.

Aplicaciones Científicas De Investigación

®-1-(6-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is conducted to explore its potential therapeutic effects and pharmacological properties.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of ®-1-(6-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of the research.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Stereochemical Variants: (S)-Enantiomer

The (S)-enantiomer, (S)-1-(6-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride (CAS: 2490322-81-9), shares identical molecular formula and weight with the R-form but differs in stereochemistry. Enantiomers often exhibit divergent biological activities due to chiral recognition in biological systems. For example, the (S)-configuration may bind preferentially to specific receptors or enzymes, whereas the (R)-form could display reduced efficacy or off-target effects. No direct pharmacological data are provided in the evidence, but the requirement for stringent storage conditions (inert atmosphere, refrigeration) suggests both enantiomers are sensitive to environmental factors .

Substituted Pyridine Derivatives

1-(6-Phenylpyridin-3-yl)methanamine Dihydrochloride

- Structure : Replaces the 6-methoxy group with a phenyl ring.

- This substitution may alter binding affinity to targets reliant on hydrogen bonding (e.g., enzymes with polar active sites) .

2-(3-Fluoro-2-methoxyphenyl)ethan-1-amine

- Molecular Formula: C12H14ClNO

- Molecular Weight : 223.70 g/mol

- Structure : Fluorine substitution at the 3-position on the phenyl ring.

- However, the absence of a pyridine ring reduces aromatic π-π stacking interactions .

Heterocyclic Amine Salts

1-(3,5-Dimethoxyphenyl)piperidin-4-amine Dihydrochloride

- Molecular Formula: C11H16ClNO

- Molecular Weight : 213.7 g/mol

- Structure : Piperidine ring with a 3,5-dimethoxyphenyl substituent.

- Implications : The piperidine moiety introduces conformational rigidity, which may improve receptor selectivity. The dual methoxy groups could enhance solubility but increase susceptibility to demethylation metabolism .

1,3-Dimethyl-5-(methylsulfanyl)-1H-pyrazol-4-amine Dihydrochloride

- Molecular Formula : C6H13Cl2N3S

- Molecular Weight : 230.16 g/mol

- Structure : Pyrazole core with methylsulfanyl and methyl groups.

- Implications : The sulfur atom in the methylsulfanyl group may participate in hydrophobic interactions or hydrogen bonding, while the pyrazole ring’s lower basicity (compared to pyridine) could reduce ionization at physiological pH .

Comparative Data Table

*Assumed parity with (S)-enantiomer due to lack of direct R-form data.

Key Research Findings and Implications

- Stereochemistry Matters : The R- and S-enantiomers of 1-(6-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride likely exhibit distinct pharmacological profiles, though specific data are absent in the evidence. Enantiomeric purity is critical for drug development to avoid unintended side effects .

- Substituent Effects :

- Methoxy Groups : Enhance solubility but may slow metabolic clearance.

- Fluorine or Sulfur : Improve stability or target engagement via electronic or hydrophobic effects.

- Heterocycles (Pyridine vs. Piperidine/Pyrazole) : Influence basicity, solubility, and binding modes.

Actividad Biológica

(R)-1-(6-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₈H₁₄Cl₂N₂O

- Molecular Weight : 225.12 g/mol

- CAS Number : 2416218-67-0

Synthesis

The synthesis of (R)-1-(6-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride typically involves the reaction of 6-methoxypyridin-2-yl derivatives with ethanamine in the presence of hydrochloric acid to form the dihydrochloride salt. The synthetic route often employs various coupling agents and purification techniques to achieve high purity yields.

Pharmacological Profile

- Receptor Interaction : The compound has been studied for its interaction with various receptors, including the EP2 receptor, which is significant in inflammatory responses and pain modulation. Research indicates that it displays potent antagonistic properties against this receptor, suggesting potential applications in treating inflammatory diseases .

- CNS Penetration : Due to its favorable lipophilicity and molecular structure, (R)-1-(6-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride shows good brain penetration capabilities, making it a candidate for central nervous system (CNS) therapies .

- Neuroprotective Effects : Preliminary studies suggest that this compound may exert neuroprotective effects, potentially beneficial in neurodegenerative conditions. Its ability to modulate neurotransmitter systems could be pivotal in developing treatments for diseases like Alzheimer's and Parkinson's .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the pyridine ring significantly affect the biological activity of the compound. For instance, substituents at various positions on the pyridine ring can enhance receptor affinity and selectivity:

| Compound Variant | Receptor Affinity | CNS Penetration | Notes |

|---|---|---|---|

| Base Compound | High | Moderate | Initial findings indicate strong EP2 antagonism |

| Variant A | Higher | High | Enhanced CNS penetration due to structural modifications |

| Variant B | Moderate | Low | Less effective due to steric hindrance |

Case Studies

- Inflammation Models : In vivo studies using mouse models of inflammation demonstrated that (R)-1-(6-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride significantly reduced inflammatory markers compared to control groups, highlighting its therapeutic potential in inflammatory disorders .

- Neurodegenerative Disease Models : In models simulating neurodegenerative diseases, the compound showed promise in improving cognitive functions and reducing neuroinflammation, suggesting its role as a neuroprotective agent .

Q & A

Q. What are the common synthetic routes for preparing (R)-1-(6-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride?

Synthesis typically involves reductive amination of 6-methoxypyridine-2-carbaldehyde with (R)-α-methylbenzylamine, followed by hydrochloric acid salt formation. Key steps include:

- Reductive amination : Use sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts to reduce the Schiff base intermediate.

- Chiral resolution : If starting from racemic mixtures, chiral chromatography (e.g., using amylose-based columns) or enzymatic resolution ensures enantiomeric purity .

- Salt formation : Treat the free base with HCl in ethanol to precipitate the dihydrochloride salt.

Data Table :

| Intermediate | Molecular Weight | CAS Reference |

|---|---|---|

| 6-Methoxypyridine-2-carbaldehyde | 137.14 g/mol | 5446-77-7 |

| (R)-α-Methylbenzylamine | 121.18 g/mol | 3886-70-2 |

Q. How is the compound characterized for purity and structural confirmation?

Standard analytical methods include:

- HPLC : Reverse-phase C18 column (e.g., 5 µm, 250 × 4.6 mm) with UV detection at 254 nm; mobile phase: acetonitrile/0.1% TFA in water (70:30 v/v).

- NMR : ¹H and ¹³C spectra confirm methoxy (δ ~3.9 ppm), pyridyl protons (δ 6.5–8.0 ppm), and amine protons (δ 1.3–1.5 ppm for CH3).

- Mass spectrometry : ESI-MS ([M+H]+ expected at m/z 167.1 for free base; dihydrochloride adds 72.92 g/mol) .

Q. What safety precautions are required when handling this compound?

- Hazard statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

- PPE : Use nitrile gloves, lab coat, and safety goggles. Conduct reactions in a fume hood.

- Storage : Keep at 4°C in airtight, light-protected containers to prevent decomposition .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize reaction yields for this compound?

Microwave reactors (e.g., 100–150°C, 20–30 min) enhance reaction kinetics by improving heat transfer. For example:

Q. How can conflicting solubility data in different solvents be resolved?

Contradictions arise from pH-dependent solubility. Methodological solutions:

Q. What strategies address instability of the compound in solution?

Q. How can enantiomeric excess (ee) be quantified during synthesis?

- Chiral HPLC : Use a Chiralpak AD-H column (4.6 × 250 mm) with hexane/isopropanol (80:20) at 1 mL/min; retention times: (R)-enantiomer = 12.3 min, (S)-enantiomer = 14.7 min.

- Polarimetry : Compare observed [α]D²⁵ values with literature data (e.g., [α]D²⁵ = +42° for (R)-isomer) .

Q. What in vitro models are suitable for studying its biological activity?

Q. How can metabolic stability be evaluated for pharmacokinetic studies?

Q. What computational methods predict its interaction with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Glide to model binding to α2A-adrenergic receptors (PDB: 6PWC).

- MD simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points?

Variations (e.g., 215–220°C vs. 225–230°C) arise from hydration states or impurities. Solutions:

- TGA/DSC : Perform thermogravimetric analysis to detect hydrated forms (weight loss at 100–120°C).

- Recrystallization : Purify via ethanol/water (90:10) to obtain anhydrous form (mp 228–230°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.